Validated Patent Intermediate with Precise Structural Fit for BTK Inhibitor Synthesis
The target compound is one of a select few intermediates explicitly named in patent AU2016274961A1 for a specific, high-value therapeutic program targeting Bruton's tyrosine kinase [1]. The patent describes the direct use of the compound's unique SMILES structure (CC(C)(C)OC(NCc(cc1)c(C)cc1-c1nc(Cl)ncc1)=O) in the synthesis of next-generation adipate forms of biaryl BTK inhibitors. Substituting this with a non-patent-optimized generic alternative, even one with similar reactivity, would break the established synthetic pathway and its attendant composition-of-matter protections, nullifying any subsequent investment in the program.
| Evidence Dimension | Validated Synthetic Utility in a Defined Patent Pathway |
|---|---|
| Target Compound Data | Validated, with exact match to patent intermediate (InChI Key: TXVKGHXLXODMEL-UHFFFAOYSA-N) [1]. |
| Comparator Or Baseline | Any other 2-chloropyrimidine-containing benzylcarbamate that is not structurally identical (e.g., differing in methyl group position or linker length). |
| Quantified Difference | Non-validated vs. Patent-Validated; Use of non-matching intermediate results in a chemically distinct final product, failing the patent specification. |
| Conditions | Synthesis described in patent AU2016274961A1 [1]. |
Why This Matters
For programs replicating the patented BTK inhibitor work, only this exact intermediate guarantees the correct final product and commercial safe harbor.
- [1] Amgen Inc. and Array BioPharma Inc. (2016). Adipate forms and compositions of biaryl inhibitors of Bruton's tyrosine kinase. Patent AU2016274961A1. Filed June 10, 2016. View Source
